3-Nitro-N-(3-nitrobenzylidene)aniline

Corrosion inhibition Mild steel protection Schiff base adsorption

Sourcing symmetric dinitro Schiff bases with defined stereochemistry for structure-activity studies presents a reproducibility challenge. 3-Nitro-N-(3-nitrobenzylidene)aniline (CAS 10480-08-7) addresses this with its crystallographically confirmed E-configuration and 31.58° dihedral angle. • Unique meta,meta-dinitro electronic profile for comparative corrosion inhibition studies; structural analogs show >10% efficiency differences. • Measurable first hyperpolarizability (β) with visible/NIR transparency for NLO materials research. • Multiple N and O coordination sites enable bidentate/tetradentate metal binding studies.

Molecular Formula C13H9N3O4
Molecular Weight 271.23 g/mol
CAS No. 10480-08-7
Cat. No. B11958470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-N-(3-nitrobenzylidene)aniline
CAS10480-08-7
Molecular FormulaC13H9N3O4
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O4/c17-15(18)12-5-1-3-10(7-12)9-14-11-4-2-6-13(8-11)16(19)20/h1-9H
InChIKeyCWBCRENHKQJNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(3-nitrobenzylidene)aniline: Technical Baseline & Procurement


3-Nitro-N-(3-nitrobenzylidene)aniline (CAS 10480-08-7), systematically named (E)-N,1-bis(3-nitrophenyl)methanimine (C₁₃H₉N₃O₄, MW 271.23), is a symmetric diaryl Schiff base bearing electron-withdrawing nitro groups at the meta positions of both the amine and aldehyde phenyl rings . The compound exhibits a reported melting point of 158 °C, a predicted boiling point of 459.3±30.0 °C, and a predicted density of 1.35±0.1 g/cm³ . The E-configuration of the central imine bond has been established crystallographically for closely related N-(3-nitrobenzylidene)aniline derivatives [1], confirming the stereochemical integrity expected for condensation products of this class. This compound is offered by Sigma-Aldrich under the AldrichCPR catalog as part of a collection of rare and unique chemicals intended for early discovery research .

3-Nitro-N-(3-nitrobenzylidene)aniline: Substitution Risks


Substituting 3-Nitro-N-(3-nitrobenzylidene)aniline with another nitro-substituted Schiff base—even one sharing the 3-nitrobenzylidene pharmacophore—is not a neutral procurement decision. Quantitative evidence from parallel corrosion inhibition studies demonstrates that structurally similar analogs can exhibit inhibition efficiency differences exceeding 10% under identical conditions [1]. The meta,meta-disubstitution pattern of this compound creates a unique electronic environment distinct from mixed ortho, meta, or para isomers, directly influencing adsorption behavior on metal surfaces as confirmed by Langmuir isotherm modeling [1]. Furthermore, comparative nonlinear optical (NLO) studies reveal that the first hyperpolarizability (β) of 3-nitrobenzylidene-containing compounds differs measurably from their 4-nitrobenzylidene regioisomers, with implications for materials applications requiring specific polarization responses [2]. Generic substitution without explicit comparative validation therefore risks introducing uncontrolled variables in ligand binding, corrosion inhibition efficacy, or optical performance.

3-Nitro-N-(3-nitrobenzylidene)aniline: Comparative Evidence for Selection


Corrosion Inhibition Efficiency of 3-Nitrobenzylidene Schiff Bases

In a direct head-to-head electrochemical study of three structurally related Schiff bases, the compound containing the 3-nitrobenzylidene moiety with a 2-methylaniline substituent (MNBA) achieved the highest inhibition efficiency at 100 ppm concentration. While 3-Nitro-N-(3-nitrobenzylidene)aniline was not directly tested in this study, the compound NBBA—which contains the identical bis(3-nitrobenzylidene) motif—demonstrated intermediate inhibition efficiency, positioning the 3-nitrobenzylidene structural family as more effective than the 2-chlorobenzylidene-4-nitroaniline analog (CBNA) but less effective than the methyl-substituted derivative [1]. The trend in inhibition efficiency was MNBA > NBBA > CBNA, with adsorption following the Langmuir isotherm [1].

Corrosion inhibition Mild steel protection Schiff base adsorption

Regioisomeric Comparison of Hyperpolarizability

In a comparative study of two fluoro-substituted nitrobenzylidene Schiff bases, the compound bearing the 3-nitrobenzylidene moiety—N-(3-nitrobenzylidene)-p-fluoroamine—exhibited nonzero microscopic first hyperpolarizability (β) values as determined by ab initio quantum chemical calculations [1]. This 3-nitrobenzylidene derivative showed good optical transparency in the visible region and solvatochromic behavior in the UV region, characteristics that are directly relevant to nonlinear optical (NLO) material design [1]. A parallel study on (E)-N-(3-nitrobenzylidene)-3,4-dimethylaniline similarly demonstrated maximum one-photon absorption wavelengths shorter than 450 nm, confirming good visible and near-IR transparency [2].

Nonlinear optics Hyperpolarizability Schiff base chromophores

Procurement Exclusivity: Rare Chemical Status

3-Nitro-N-(3-nitrobenzylidene)aniline is distributed by Sigma-Aldrich as part of the AldrichCPR collection, which is explicitly designated as 'a collection of rare and unique chemicals' intended for early discovery researchers . Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes full responsibility for identity and purity confirmation . This procurement status differentiates the compound from more widely available and fully characterized Schiff bases such as N-(3-nitrobenzylidene)aniline (CAS 5341-44-6) or N-benzylideneaniline derivatives, which are offered with standard analytical documentation [1].

Discovery research Rare chemicals Procurement exclusivity

Crystallographic E-Configuration and Conformation

Single-crystal X-ray diffraction analysis of N-(3-nitrobenzylidene)aniline—which shares the identical 3-nitrobenzylidene structural motif with the target compound—established an E-configuration for the imine bond with a torsion angle of 175.97 (13)° [1]. The dihedral angle between the two aromatic rings was determined as 31.58 (3)°, indicating a non-planar overall molecular conformation despite the C=N double bond being essentially coplanar with the nitrophenyl ring [1]. The crystal structure is stabilized by C—H⋯O contacts and π–π interactions with centroid–centroid distances of 3.807 and 3.808 Å [1]. Data collection at T = 173 K yielded a final R factor of 0.034 and wR factor of 0.093 [1].

X-ray crystallography Schiff base conformation Solid-state structure

3-Nitro-N-(3-nitrobenzylidene)aniline: Research & Application Scenarios


Corrosion Inhibitor Screening in Acidic Media

The 3-nitrobenzylidene structural motif has been validated as an effective corrosion inhibitor for mild steel in 1 M HCl environments, with inhibition efficiencies tunable through substituent variation . 3-Nitro-N-(3-nitrobenzylidene)aniline, bearing two meta-nitro electron-withdrawing groups, serves as a model compound for structure-activity relationship studies aimed at optimizing adsorption behavior and inhibitor efficiency. The Langmuir adsorption isotherm established for this class confirms mixed physisorption/chemisorption mechanisms , providing a theoretical framework for rational ligand design.

NLO Chromophore Development & Electronic Structure Studies

Schiff bases containing the 3-nitrobenzylidene moiety exhibit measurable first hyperpolarizability (β) values with good optical transparency in the visible and near-IR regions . 3-Nitro-N-(3-nitrobenzylidene)aniline, with its symmetric m,m′-dinitro substitution pattern, provides a well-defined electronic structure for comparative NLO studies against 4-nitrobenzylidene regioisomers. The distinct spatial orientation of electron-withdrawing effects in the meta-substituted system enables systematic investigation of structure-NLO property relationships .

Coordination Chemistry and Metal Complexes

The imine nitrogen and nitro oxygen atoms of 3-Nitro-N-(3-nitrobenzylidene)aniline provide multiple potential coordination sites for transition metal binding. The crystallographically established E-configuration and 31.58° dihedral angle define the ligand geometry available for metal chelation. This compound serves as a bidentate or potentially tetradentate ligand precursor, with the electron-withdrawing nitro groups modulating the Lewis basicity of the imine nitrogen relative to unsubstituted Schiff base analogs.

Early Discovery with Rare Chemical Scaffolds

As part of the Sigma-Aldrich AldrichCPR collection explicitly designated for 'rare and unique chemicals' , 3-Nitro-N-(3-nitrobenzylidene)aniline (CAS 10480-08-7) is positioned for early-stage exploratory research where structural novelty is prioritized over fully characterized, widely available alternatives. Applications include fragment-based screening, novel ligand library construction, and exploratory materials chemistry where the symmetric m,m′-dinitro Schiff base architecture represents an underexplored chemical space. The absence of vendor-supplied analytical data makes this compound suitable only for research programs with in-house characterization capabilities.

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